1-(4-Methoxy-2-methylphenyl)propan-2-one
Overview
Description
1-(4-Methoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O2 It is a ketone derivative characterized by a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-methoxy-2-methylbenzene with prop-1-en-2-yl acetate in the presence of palladium(II) acetate and tris(2-methylphenyl)phosphane as catalysts. The reaction is carried out in toluene at 100°C for 18 hours. After the reaction, the mixture is treated with aqueous potassium fluoride solution and purified via silica gel chromatography to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: 4-Methoxy-2-methylbenzoic acid.
Reduction: 1-(4-Methoxy-2-methylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)propan-2-one involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the aromatic ring can participate in electrophilic substitution reactions. These interactions are crucial in its role as a synthetic intermediate and in its potential biological activities.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propan-2-one: Lacks the methyl group on the phenyl ring.
1-(4-Methoxy-2-methylphenyl)ethanone: Has an ethanone moiety instead of propan-2-one.
Uniqueness: 1-(4-Methoxy-2-methylphenyl)propan-2-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQISZAPZNSVGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16882-24-9 | |
Record name | 1-(4-methoxy-2-methylphenyl)-2-propanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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